molecular formula C6H2Cl5N B1347059 2,3-Dichloro-5-(trichloromethyl)pyridine CAS No. 69045-83-6

2,3-Dichloro-5-(trichloromethyl)pyridine

Cat. No. B1347059
Key on ui cas rn: 69045-83-6
M. Wt: 265.3 g/mol
InChI Key: XVBWGQSXLITICX-UHFFFAOYSA-N
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Patent
US04701532

Procedure details

In similar operations, various pressure and temperature conditions as described herein are employed when reacting 2-chloro-5-(trichloromethyl)pyridine with an effective amount of Cl2 in the absence of a catalyst resulting in the formation of 2,3-dichloro-5-(trichloromethyl)pyridine. The desired product can be isolated by distillation from the reaction mixture.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]([Cl:11])([Cl:10])[Cl:9])=[CH:4][N:3]=1.[Cl:12]Cl>>[Cl:1][C:2]1[C:7]([Cl:12])=[CH:6][C:5]([C:8]([Cl:9])([Cl:10])[Cl:11])=[CH:4][N:3]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=NC=C(C=C1)C(Cl)(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC=C(C=C1Cl)C(Cl)(Cl)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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